molecular formula C5H6NO3P B3068523 Phosphonic acid, 4-pyridinyl- CAS No. 58816-01-6

Phosphonic acid, 4-pyridinyl-

Cat. No. B3068523
CAS RN: 58816-01-6
M. Wt: 159.08 g/mol
InChI Key: MRIJGWKJWWKGKW-UHFFFAOYSA-N
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Description

Phosphonic acid, 4-pyridinyl- is a type of phosphonic acid. The phosphonic acid functional group is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . It is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .


Synthesis Analysis

Phosphonic acids can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Direct methods that make use of phosphorous acid (H3PO3) and that produce a phosphonic acid functional group simultaneously to the formation of the P–C bond, are also surveyed . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .


Molecular Structure Analysis

The molecule of phosphonic acid possesses a tetrahedral geometry . In its pure form, it exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H+) per molecule .


Chemical Reactions Analysis

Phosphonates exhibit a complex mode of action in their control of fungi . Using Phytophthora palmivora as a model, it has been shown that phosphonate anion can act directly on the fungus, reducing growth, and that growth reduction is associated with a rapid reduction in the total pool of adenylate .


Physical And Chemical Properties Analysis

Phosphonic acid is a functional group featuring two hydroxy moieties, one P=O double bond, and one P–C bond . This functional group was incorporated in a broad diversity of molecules and polymers to introduce specific properties including water solubility, coordination, or supramolecular properties .

Scientific Research Applications

Surface and Interface Control

Phosphonic acids are notable for their role in controlling surface and interface properties in various materials and devices. Their use is prevalent in the development of hybrid or composite materials, organic electronic devices, photovoltaic cells, biomaterials, biosensors, supported catalysts, sorbents, corrosion inhibitors, and nanostructured composite materials. The phosphonic acid moiety, due to its structural resemblance to the phosphate group and its coordination or supramolecular properties, is instrumental in these applications (Guerrero et al., 2013).

Synthesis of Novel Compounds

The chemical reactivity of phosphonic acid derivatives leads to the synthesis of novel compounds with potential applications in various fields. For instance, chromonyl phosphonic acid and its derivatives were synthesized, offering a pathway to functionalized phosphorus heterocycles such as 1,2,3-diazaphosphinane, 1,2,3-thiazaphosphinine, and 1,2-azaphosphole, all bearing a chromone ring. These compounds have implications in various chemical and pharmaceutical research areas (Ali & Hassan, 2017).

Fuel Cell Technology

In the realm of energy, phosphonic acid derivatives have been utilized in creating proton-conducting membranes for fuel cells. Poly(4-vinyl pyridine) nano-spheres stabilized poly(vinyl phosphonic acid) membranes were prepared, showing promising results in improving the dimensional and thermal stability of the membranes, which are crucial for efficient proton conductivity in fuel cell applications (Jiang et al., 2014).

Material Sciences

In material sciences, phosphonic acid derivatives are pivotal in synthesizing complex materials with enhanced properties. For instance, poly(N-pyrrole phosphonic acid)–Fe3O4 nanocomposites were prepared, and their structural, magnetic, and electrical properties were characterized. These materials have potential applications in various fields due to their distinct properties, such as enhanced conductivity and magnetism (Temizel et al., 2011).

Corrosion Inhibition

Phosphonic acid derivatives, such as piperidin-1-yl-phosphonic acid and (4-phosphono-piperazin-1-yl) phosphonic acid, have been shown to act as effective corrosion inhibitors. Their application in NaCl media demonstrates significant potential in reducing corrosion rates and protecting metal surfaces, which is crucial in various industrial applications (Amar et al., 2006).

Safety And Hazards

Direct exposure to phosphonic acid may cause skin and eye irritation . If ingested or inhaled, it can harm the respiratory system and digestive tract . Hence, it is essential to handle this chemical compound with adequate protection and care .

Future Directions

Phosphinic and phosphonic acids are of great importance due to their biological activity . Most of them are known as antibacterial agents . Multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens may cause major problems in the treatment of bacterial infections . Therefore, the development of new phosphonic acids and their applications is a promising field for future research .

properties

IUPAC Name

pyridin-4-ylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6NO3P/c7-10(8,9)5-1-3-6-4-2-5/h1-4H,(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIJGWKJWWKGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonic acid, 4-pyridinyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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